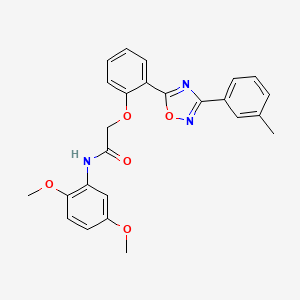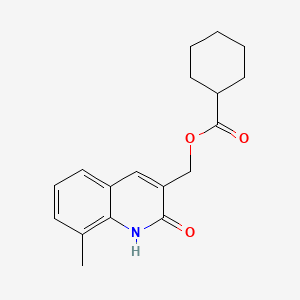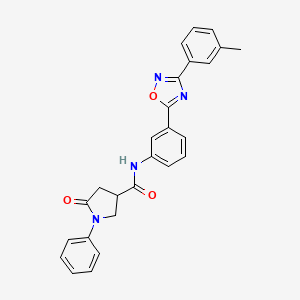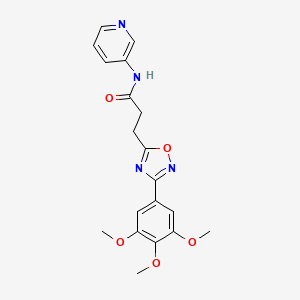
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide, also known as BMH-21, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. BMH-21 is a small molecule inhibitor that targets the DNA helicase enzyme, which is involved in DNA replication and repair.
Wirkmechanismus
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide targets the DNA helicase enzyme, which is involved in DNA replication and repair. The inhibition of this enzyme leads to DNA damage and cell death in cancer cells. N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide has been shown to have a unique mechanism of action compared to other DNA helicase inhibitors, making it a promising candidate for further research.
Biochemical and Physiological Effects:
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide has been shown to induce DNA damage and cell death in cancer cells, while having minimal effects on normal cells. It has also been shown to increase the sensitivity of cancer cells to radiation therapy and chemotherapy. N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide has been studied for its effects on cell cycle progression, apoptosis, and DNA repair pathways.
Vorteile Und Einschränkungen Für Laborexperimente
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to have high selectivity for the DNA helicase enzyme, making it a specific inhibitor. However, N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide has limitations in terms of its solubility and stability, which can affect its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide. One area of interest is the development of N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide analogs with improved solubility and stability. Another area of research is the use of N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide in combination with other anticancer agents to enhance their efficacy. The potential use of N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide in treating viral infections also warrants further investigation. Overall, N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide has shown promising results in preclinical studies and has the potential to be developed into a novel therapeutic agent for cancer and viral infections.
Synthesemethoden
The synthesis of N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are 3,5-dimethoxybenzoic acid and 2-hydroxy-6-methoxyquinoline. These two compounds are reacted with butylamine and formaldehyde to produce the final product, N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide. The synthesis method has been optimized to produce high yields of pure N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide, which is essential for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer activity in various cancer cell lines, including breast, lung, and colon cancer. N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide has also been shown to sensitize cancer cells to radiation therapy and chemotherapy. In addition to its anticancer activity, N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide has been studied for its potential use in treating viral infections, such as HIV and hepatitis B.
Eigenschaften
IUPAC Name |
N-butyl-3,5-dimethoxy-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-5-6-9-26(24(28)17-12-20(30-3)14-21(13-17)31-4)15-18-10-16-11-19(29-2)7-8-22(16)25-23(18)27/h7-8,10-14H,5-6,9,15H2,1-4H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMWLCLUTQBPSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chloro-4-fluorophenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7691261.png)







![(E)-N'-(2,6-dichlorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7691299.png)

![(4S)-4- Ethyl-1,12-dihydro-4-hydroxyquino[2`3`:3,4]pyrrolo[1,2-b][2,7]naphthyridine- 3,14(2H,4H)-dione](/img/structure/B7691334.png)

